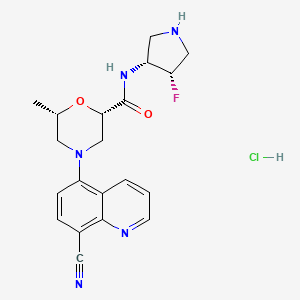
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group used to temporarily mask the reactivity of amines during chemical reactions .
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid typically involves the reaction of 3-phenylazetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the azetidine ring and phenyl group can undergo such transformations under appropriate conditions.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be cleaved under acidic conditions to release the free amine . This process is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid can be compared with other Boc-protected compounds such as:
1-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring instead of an azetidine ring.
tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis for the protection of amine groups.
The uniqueness of this compound lies in its specific structure, which combines the Boc-protected amine with an azetidine ring, making it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-9-15(10-16,12(17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIPGLZFFVXQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














